![molecular formula C20H20ClNO5S B569708 Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate CAS No. 1133419-00-7](/img/no-structure.png)

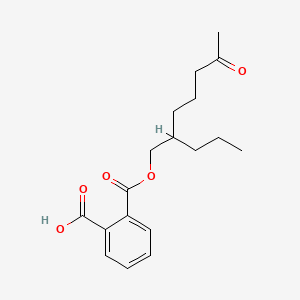

Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

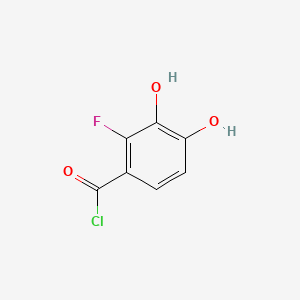

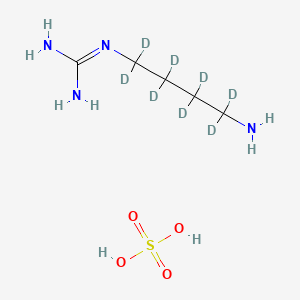

“Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate” is a chemical compound with the molecular formula C20H20ClNO5S . It’s used in proteomics research .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. This compound has a molecular weight of 421.89 . Other properties like melting point, boiling point, and solubility would depend on its specific molecular structure.Wissenschaftliche Forschungsanwendungen

Synthetic Approaches and Biological Implications

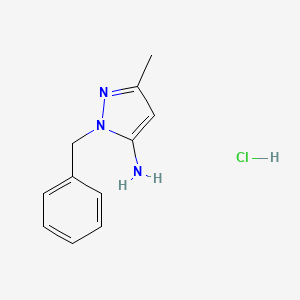

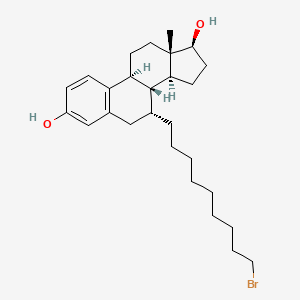

Synthetic Utilities of O-Phenylenediamines

This review highlights the synthetic approaches for benzimidazoles, quinoxalines, and benzo(1,5)diazepines, showing the versatility of o-phenylenediamines in forming complex heterocyclic compounds. Such synthetic methods may be relevant to the synthesis and potential applications of Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate, demonstrating the compound's significance in chemical synthesis and the exploration of its biological activities (M. Ibrahim, 2011).

Antioxidant Capacity Reaction Pathways

In the context of exploring the biological activities of heterocyclic compounds, the ABTS/PP decolorization assay review elaborates on the antioxidant capacity of compounds, including potential pathways and mechanisms. This is crucial for understanding the biological implications of compounds like this compound in mitigating oxidative stress and their potential therapeutic applications (I. Ilyasov et al., 2020).

Novel Material Applications

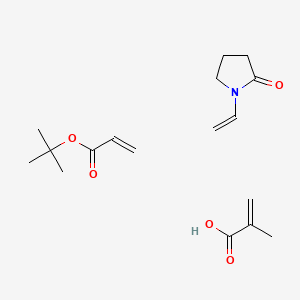

Semisynthetic Resorbable Materials from Hyaluronan Esterification

Research into modified natural polymers for clinical applications highlights the development of new materials through chemical modification, such as esterification. This review discusses the biocompatibility and potential uses of such materials in various clinical applications, providing insight into how this compound derivatives could be explored for similar purposes (D. Campoccia et al., 1998).

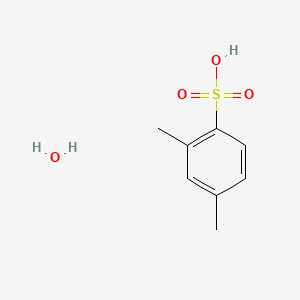

Environmental and Analytical Considerations

Review of Environmental Effects of Sunscreen Active Ingredients

The environmental impact of organic UV filters, including their detection in water sources and potential effects on aquatic ecosystems, is critically reviewed. This highlights the importance of assessing the environmental fate and behavior of chemical compounds, including this compound derivatives, to ensure ecological safety and sustainability (S. Schneider & H. Lim, 2019).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate involves the condensation of 2-aminobenzoic acid with ethyl acetoacetate, followed by cyclization and subsequent reaction with chloroacetyl chloride and tosyl chloride.", "Starting Materials": [ "2-aminobenzoic acid", "ethyl acetoacetate", "chloroacetyl chloride", "tosyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzoic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 2-(2-carboxyphenyl)-3-oxobutanoate", "Step 2: Cyclization of ethyl 2-(2-carboxyphenyl)-3-oxobutanoate with acetic anhydride and a catalyst such as sulfuric acid to form ethyl 7-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate", "Step 3: Reaction of ethyl 7-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate with chloroacetyl chloride and a base such as pyridine to form ethyl 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate", "Step 4: Reaction of ethyl 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate with tosyl chloride and a base such as triethylamine to form Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate" ] } | |

CAS-Nummer |

1133419-00-7 |

Molekularformel |

C20H20ClNO5S |

Molekulargewicht |

421.892 |

IUPAC-Name |

ethyl 7-chloro-1-(4-methylphenyl)sulfonyl-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carboxylate |

InChI |

InChI=1S/C20H20ClNO5S/c1-3-27-20(24)16-10-11-22(18-9-6-14(21)12-17(18)19(16)23)28(25,26)15-7-4-13(2)5-8-15/h4-9,12,16H,3,10-11H2,1-2H3 |

InChI-Schlüssel |

JCSQLIDJOVIORL-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CCN(C2=C(C1=O)C=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C |

Synonyme |

7-Chloro-4-(ethoxycarbonyl)-5-oxo-N-(p-tolylsulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine; 7-Chloro-2,3,4,5-tetrahydro-1-[(4-methylphenyl)sulfonyl]-5-oxo-1H-1-benzazepine-4-carboxylic Acid Ethyl Ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[2-amino-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B569636.png)

![Benzo[g]chrysene-9-carbaldehyde](/img/structure/B569639.png)

![Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-](/img/structure/B569648.png)